2-Aminopyrimidin-5-ol

Vue d'ensemble

Description

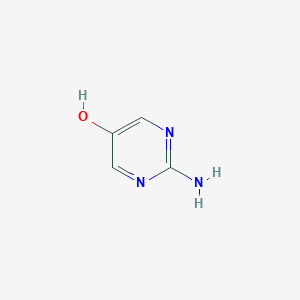

Le 2-Aminopyrimidin-5-ol est un composé organique hétérocyclique de formule moléculaire C4H5N3O. Il s'agit d'un dérivé de la pyrimidine, un cycle à six chaînons contenant deux atomes d'azote aux positions 1 et 3. Le composé est caractérisé par un groupe amino en position 2 et un groupe hydroxyle en position 5 sur le cycle pyrimidine. Cette structure confère au this compound des propriétés chimiques uniques, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2-Aminopyrimidin-5-ol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction des benzylidène acétones avec les thiocyanates d'ammonium. Ce processus comprend plusieurs étapes telles que la fermeture de cycle, l'aromatisation, la S-méthylation, l'oxydation en composés méthylsulfonyle et la formation de guanidines avec des amines appropriées .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du this compound implique souvent l'utilisation de matières premières de haute pureté et de conditions de réaction contrôlées afin de garantir le rendement et la pureté du produit souhaités. Le processus comprend généralement des étapes telles que le chauffage, le refroidissement et la purification par cristallisation ou distillation.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Aminopyrimidin-5-ol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Les groupes amino et hydroxyle sur le cycle pyrimidine peuvent participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire divers dérivés pyrimidiniques substitués.

Applications De Recherche Scientifique

Le 2-Aminopyrimidin-5-ol a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il sert d'intermédiaire dans la synthèse de divers composés hétérocycliques et de produits pharmaceutiques.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme élément constitutif d'analogues d'acides nucléiques.

Industrie : Le composé est utilisé dans la production de colorants, d'agrochimiques et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de diverses enzymes, selon sa structure et le contexte biologique spécifique. Par exemple, il peut inhiber l'activité de certaines kinases ou interagir avec les acides nucléiques pour moduler l'expression génique .

Mécanisme D'action

The mechanism of action of 2-Aminopyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the specific biological context. For example, it may inhibit the activity of certain kinases or interact with nucleic acids to modulate gene expression .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Aminopyrimidine : Structure similaire mais dépourvue du groupe hydroxyle en position 5.

2-Amino-4-hydroxypyrimidine : Structure similaire mais avec le groupe hydroxyle en position 4.

2-Amino-6-hydroxypyrimidine : Structure similaire mais avec le groupe hydroxyle en position 6.

Unicité

Le 2-Aminopyrimidin-5-ol est unique en raison du positionnement spécifique des groupes amino et hydroxyle sur le cycle pyrimidine. Cette structure unique confère des propriétés chimiques et une réactivité distinctes, ce qui en fait un élément précieux pour des applications spécifiques dans la synthèse chimique et la recherche biologique .

Activité Biologique

2-Aminopyrimidin-5-ol, also known as 2-amino-5-hydroxypyrimidine, is a heterocyclic organic compound with significant biological activities. Its unique molecular structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H5N3O

- Molecular Weight : 113.10 g/mol

- Structure : Contains an amino group at position 2 and a hydroxyl group at position 5 on the pyrimidine ring, which contributes to its reactivity and biological properties.

Antiparasitic Activity

This compound has demonstrated notable antiparasitic properties, particularly against:

- Trypanosoma brucei rhodesiense : The causative agent of African sleeping sickness.

- Plasmodium falciparum : Responsible for the most severe form of malaria.

Research indicates that this compound exhibits antitrypanosomal and antiplasmodial activities at low micromolar concentrations. It is believed to interfere with the metabolic pathways essential for the survival of these parasites, inhibiting their growth effectively .

Anticancer Activity

Recent studies have identified derivatives of this compound as potential anticancer agents. For instance:

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Compounds derived from this compound selectively inhibited the proliferation of breast cancer cells with dysregulated FGFR4 signaling, showcasing an IC50 value of 0.38 μM .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways crucial for parasite survival and cancer cell proliferation.

- Binding Interactions : It is suggested that this compound interacts with biomolecules through binding, potentially altering enzyme activity or gene expression .

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .

Study on Trypanosoma brucei

A focused screening of compounds revealed that several analogs of 2-amino derivatives exhibited promising activity against T. brucei. These findings highlight the potential for developing new therapies for human African trypanosomiasis (HAT) based on this compound's structure .

Study on Cancer Cell Lines

In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of cancer cell lines by targeting the FGFR pathway. This was validated through Western blot analysis, showing reduced phosphorylation of FGFR4 and downstream signaling proteins in treated cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antitrypanosomal | Trypanosoma brucei rhodesiense | Low micromolar | Inhibits metabolic pathways |

| Antiplasmodial | Plasmodium falciparum | Low micromolar | Disrupts parasite lifecycle |

| Anticancer | Breast cancer cells | 0.38 μM | Inhibits FGFR signaling |

Propriétés

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 2-amino-5-hydroxypyrimidine. [] This suggests that 2-amino-5-hydroxypyrimidine could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.